molecular formula C9H5BrN2O3 B1409102 5-(2-Bromo-5-nitrophenyl)oxazole CAS No. 1638604-66-6

5-(2-Bromo-5-nitrophenyl)oxazole

Cat. No.: B1409102
CAS No.: 1638604-66-6
M. Wt: 269.05 g/mol
InChI Key: QHULERCLNVVLCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Bromo-5-nitrophenyl)oxazole is a chemical compound that belongs to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This particular compound is characterized by the presence of a bromine atom and a nitro group attached to a phenyl ring, which is further connected to an oxazole ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Bromo-5-nitrophenyl)oxazole typically involves the reaction of 2-bromo-5-nitrobenzaldehyde with an appropriate oxazole precursor under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a condensation mechanism, forming the desired oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(2-Bromo-5-nitrophenyl)oxazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The compound can be oxidized under specific conditions to introduce additional functional groups.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in solvents such as ethanol or acetonitrile.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

    Substitution: Formation of 5-(2-Amino-5-nitrophenyl)oxazole or 5-(2-Thio-5-nitrophenyl)oxazole.

    Reduction: Formation of 5-(2-Bromo-5-aminophenyl)oxazole.

    Oxidation: Formation of various oxidized derivatives depending on the conditions used.

Scientific Research Applications

5-(2-Bromo-5-nitrophenyl)oxazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(2-Bromo-5-nitrophenyl)oxazole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine and nitro groups can influence its reactivity and binding affinity, making it a versatile compound for different studies.

Comparison with Similar Compounds

Similar Compounds

    5-(2-Chloro-5-nitrophenyl)oxazole: Similar structure but with a chlorine atom instead of bromine.

    5-(2-Bromo-4-nitrophenyl)oxazole: Similar structure but with the nitro group in a different position.

    5-(2-Bromo-5-aminophenyl)oxazole: Similar structure but with an amino group instead of a nitro group.

Uniqueness

5-(2-Bromo-5-nitrophenyl)oxazole is unique due to the specific positioning of the bromine and nitro groups, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various fields.

Properties

IUPAC Name

5-(2-bromo-5-nitrophenyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2O3/c10-8-2-1-6(12(13)14)3-7(8)9-4-11-5-15-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHULERCLNVVLCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C2=CN=CO2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-Bromo-5-nitrophenyl)oxazole
Reactant of Route 2
Reactant of Route 2
5-(2-Bromo-5-nitrophenyl)oxazole
Reactant of Route 3
Reactant of Route 3
5-(2-Bromo-5-nitrophenyl)oxazole
Reactant of Route 4
5-(2-Bromo-5-nitrophenyl)oxazole
Reactant of Route 5
Reactant of Route 5
5-(2-Bromo-5-nitrophenyl)oxazole
Reactant of Route 6
Reactant of Route 6
5-(2-Bromo-5-nitrophenyl)oxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.